1-(1-phenyl-1H-imidazol-2-yl)ethan-1-ol
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Overview
Description
1-(1-phenyl-1H-imidazol-2-yl)ethan-1-ol is a chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
The synthesis of 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-ol typically involves the reaction of imidazole derivatives with phenyl-containing compounds under specific conditions. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like potassium carbonate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(1-phenyl-1H-imidazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The imidazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction results in alcohols or amines.
Scientific Research Applications
1-(1-phenyl-1H-imidazol-2-yl)ethan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . The phenyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, increasing its potency and selectivity.
Comparison with Similar Compounds
1-(1-phenyl-1H-imidazol-2-yl)ethan-1-ol can be compared with other imidazole derivatives, such as:
1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol: This compound has a methyl group instead of a phenyl group, which may affect its chemical reactivity and biological activity.
1-(1-phenyl-1H-imidazol-2-yl)ethan-1-one: The presence of a ketone group instead of an alcohol group can significantly alter the compound’s properties and applications.
The uniqueness of this compound lies in its specific combination of the imidazole ring and the phenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1-phenylimidazol-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9(14)11-12-7-8-13(11)10-5-3-2-4-6-10/h2-9,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQXRORWIQHUBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN1C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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